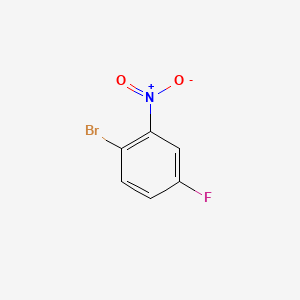

1-Bromo-4-fluoro-2-nitrobenzene

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRXNWKIKQFEOGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20196232 | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

446-09-3 | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=446-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000446093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Bromo-4-fluoro-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20196232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-bromo-4-fluoro-2-nitrobenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.511 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Bromo-5-fluoronitrobenzene | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z74RSL9YDY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 1-Bromo-4-fluoro-2-nitrobenzene, a key intermediate in the pharmaceutical and agrochemical industries. This document details experimental protocols, presents quantitative data in a structured format, and includes visualizations to elucidate the synthetic workflow.

Introduction

This compound (CAS No. 446-09-3) is a substituted aromatic compound of significant interest in organic synthesis. Its trifunctional nature, featuring bromo, fluoro, and nitro groups, makes it a versatile building block for the synthesis of a wide range of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. The strategic placement of these functional groups allows for selective transformations, providing a gateway to diverse molecular architectures. This guide focuses on the most prevalent and practical synthetic routes to this important intermediate.

Synthesis Pathways

Two principal synthetic strategies have been established for the preparation of this compound:

-

Pathway 1: Electrophilic Bromination of 1-Fluoro-2-nitrobenzene. This is the most direct and commonly employed method, involving the selective bromination of the commercially available starting material, 1-fluoro-2-nitrobenzene.

-

Pathway 2: Sandmeyer Reaction of a Substituted Aniline. This alternative route offers a classic approach to introducing the bromo functionality via a diazonium salt intermediate, starting from a suitable aniline precursor.

This guide will provide a detailed examination of both pathways.

Pathway 1: Electrophilic Bromination of 1-Fluoro-2-nitrobenzene

This pathway is favored for its straightforwardness and use of readily available reagents. The reaction proceeds via the electrophilic aromatic substitution of a bromine atom onto the electron-deficient aromatic ring of 1-fluoro-2-nitrobenzene. The directing effects of the existing substituents (the ortho,para-directing fluorine and the meta-directing nitro group) favor the introduction of the bromine atom at the position para to the fluorine and meta to the nitro group.

Experimental Protocol

This protocol is based on the bromination of 1-fluoro-2-nitrobenzene using N-Bromosuccinimide (NBS) as the brominating agent and acetic acid as the solvent.[1]

Materials:

-

1-Fluoro-2-nitrobenzene

-

N-Bromosuccinimide (NBS)

-

Acetic Acid

-

Ice

-

Water

-

Petroleum Ether (for recrystallization)

Equipment:

-

Reaction vessel (round-bottom flask)

-

Magnetic stirrer

-

Thermometer

-

Addition funnel (optional)

-

Buchner funnel and flask

-

Standard laboratory glassware

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a suitable reaction vessel, charge 1-fluoro-2-nitrobenzene (1.0 eq) and acetic acid.

-

Cooling: Cool the mixture to approximately 15 °C using an ice bath.

-

Addition of Brominating Agent: While maintaining the temperature at 15 °C, add N-Bromosuccinimide (1.05-1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting material is consumed.

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing ice water to precipitate the crude product.

-

Isolation of Crude Product: Collect the precipitated solid by vacuum filtration using a Buchner funnel. Wash the solid with cold water to remove any residual acetic acid and other water-soluble impurities.

-

Drying of Crude Product: Dry the crude product under vacuum.

-

Purification: Purify the crude this compound by recrystallization from petroleum ether.

-

Final Drying: Dry the purified crystals under vacuum to obtain the final product.

Quantitative Data

The following table summarizes the quantitative data associated with the electrophilic bromination pathway.

| Parameter | Value | Reference |

| Reactants | ||

| 1-Fluoro-2-nitrobenzene | 1.0 eq | [1] |

| N-Bromosuccinimide | 1.05 - 1.1 eq | [1] |

| Reaction Conditions | ||

| Solvent | Acetic Acid | [1] |

| Temperature | 15 °C | [1] |

| Yield and Purity | ||

| Crude Yield | ~97% | [1] |

| Purified Yield | ~40% | [1] |

| Purity (after recrystallization) | >98% (by GC) | [1] |

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound via bromination.

Pathway 2: Sandmeyer Reaction

The Sandmeyer reaction provides an alternative, albeit less direct, route to this compound. This multi-step process begins with the diazotization of an appropriate aromatic amine, followed by a copper(I) bromide-mediated substitution of the diazonium group with a bromide. A potential starting material for this pathway is 4-fluoro-2-nitroaniline.

General Experimental Protocol

Step 1: Diazotization of 4-Fluoro-2-nitroaniline

-

Acidic Solution: Prepare a solution of 4-fluoro-2-nitroaniline in an aqueous acidic medium (e.g., HBr or H₂SO₄).

-

Cooling: Cool the solution to 0-5 °C in an ice-salt bath.

-

Addition of Sodium Nitrite: Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

-

Stirring: Continue stirring the mixture at 0-5 °C for a short period to ensure complete diazotization.

Step 2: Sandmeyer Reaction

-

Copper(I) Bromide Solution: In a separate flask, prepare a solution of copper(I) bromide in an appropriate solvent.

-

Addition of Diazonium Salt: Slowly add the cold diazonium salt solution to the copper(I) bromide solution. Effervescence (evolution of nitrogen gas) should be observed.

-

Reaction Completion: After the addition is complete, the reaction mixture may be gently warmed to ensure complete decomposition of the diazonium salt.

-

Workup: The workup procedure typically involves steam distillation or solvent extraction to isolate the crude product, followed by washing with acidic and basic solutions to remove impurities.

-

Purification: The crude product is then purified by recrystallization or chromatography.

Note: This is a generalized protocol and would require optimization for the specific synthesis of this compound.

Logical Relationship Diagram

Caption: Logical steps for the Sandmeyer synthesis of this compound.

Characterization Data

Thorough characterization of the final product is essential to confirm its identity and purity. The following table summarizes key analytical data for this compound.

| Analytical Technique | Data | Reference |

| 1H NMR | Spectra available from multiple sources. | [3][4] |

| 13C NMR | Spectra available from multiple sources. | [3] |

| FTIR | Spectra available. | [4] |

| Raman Spectroscopy | Spectrum available. | [4] |

| Mass Spectrometry | Molecular Weight: 220.00 g/mol | [4] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Appearance | Pale yellow solid or oil |

Conclusion

This technical guide has outlined the primary synthetic pathways for the preparation of this compound. The electrophilic bromination of 1-fluoro-2-nitrobenzene stands out as the more direct and well-documented method, offering a reliable route to the target compound. While the Sandmeyer reaction presents a viable alternative, further optimization of a specific protocol is required for its efficient application. The provided experimental details and characterization data serve as a valuable resource for researchers and professionals engaged in the synthesis and utilization of this important chemical intermediate.

References

physical and chemical properties of 1-Bromo-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluoro-2-nitrobenzene is a halogenated nitroaromatic compound that serves as a key intermediate in organic synthesis. Its trifunctionalized benzene ring, featuring bromine, fluorine, and nitro groups, offers a versatile platform for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and insights into its applications, particularly in the realm of medicinal chemistry and drug development. The strategic positioning of its functional groups makes it an important building block for introducing specific moieties into target molecules, thereby influencing their biological activity.

Core Properties of this compound

This compound (CAS RN: 446-09-3) is a light yellow crystalline solid at room temperature.[1][2] Its molecular structure and key physical and chemical properties are summarized in the tables below.

Structural and Identification Data

| Property | Value | Reference(s) |

| IUPAC Name | This compound | [3] |

| Synonyms | 2-Bromo-5-fluoronitrobenzene, 3-Nitro-4-bromofluorobenzene | [1][4] |

| CAS Number | 446-09-3 | [5] |

| Molecular Formula | C₆H₃BrFNO₂ | [6] |

| Molecular Weight | 220.00 g/mol | [3] |

| InChI | InChI=1S/C6H3BrFNO2/c7-5-2-1-4(8)3-6(5)9(10)11/h1-3H | [7] |

| InChIKey | XRXNWKIKQFEOGO-UHFFFAOYSA-N | |

| Canonical SMILES | C1=CC(=C(C=C1F)--INVALID-LINK--[O-])Br | [3] |

Physicochemical Properties

| Property | Value | Reference(s) |

| Physical State | Solid, light yellow crystals or powder | [1][2][5] |

| Melting Point | 37-39 °C or 41 °C | [8][9] |

| Boiling Point | 220.9 °C at 760 mmHg | |

| Density | 1.808 g/cm³ | [8] |

| Flash Point | 87.4 °C | [8] |

| Vapor Pressure | 0.164 mmHg at 25°C | [8] |

| Refractive Index | 1.579 | [8] |

| Purity | >97.0% (GC) | [5] |

Synthesis and Reactivity

The synthesis of this compound typically involves the nitration of a bromofluorobenzene precursor. The electron-withdrawing nature of the nitro group activates the benzene ring for nucleophilic aromatic substitution, making it a versatile intermediate for introducing a variety of functional groups.

General Synthesis Workflow

The following diagram illustrates a general workflow for the synthesis and purification of this compound.

References

- 1. 446-09-3 | this compound - Capot Chemical [capotchem.com]

- 2. This compound 446-09-3 Powder Competitive Price [minstargroup.com]

- 3. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound - Shandong Biotech [shandongbiotech.com]

- 6. guidechem.com [guidechem.com]

- 7. This compound(446-09-3) 1H NMR spectrum [chemicalbook.com]

- 8. Page loading... [wap.guidechem.com]

- 9. chemwhat.com [chemwhat.com]

molecular structure and weight of 1-Bromo-4-fluoro-2-nitrobenzene

An In-depth Technical Guide to 1-Bromo-4-fluoro-2-nitrobenzene

For professionals in research, chemical synthesis, and pharmaceutical development, this compound (CAS No. 446-09-3) is a key chemical intermediate. Its distinct molecular structure, which includes bromine, fluorine, and a nitro group on a benzene ring, makes it a highly versatile component for synthesizing complex Active Pharmaceutical Ingredients (APIs).[1][2] This guide provides a comprehensive overview of its molecular characteristics, experimental protocols, and significance in synthetic applications.

Molecular Structure and Physicochemical Properties

This compound is a substituted aromatic compound. The strategic placement of its functional groups—a bromine atom, a fluorine atom, and a nitro group—on the benzene ring allows for a variety of chemical modifications. This makes it an invaluable precursor for chemists to build intricate molecular architectures required for novel drug candidates.[1]

The key quantitative data for this compound are summarized in the table below for easy reference.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 446-09-3[3][4] |

| Molecular Formula | C₆H₃BrFNO₂[3][4][5] |

| Molecular Weight | 220.00 g/mol [3][4] |

| Appearance | Yellow solid powder[1] |

| Melting Point | 37-39 °C[1][5] |

| Boiling Point | 220.9 ± 20.0 °C at 760 mmHg[1][5] |

| Density | 1.808 g/cm³[1] |

| LogP | 2.41[5] |

| Flash Point | 87.4 ± 21.8 °C[5] |

Significance in Research and Drug Development

The primary application of this compound is within the pharmaceutical and agrochemical industries.[1][2] The presence of electron-withdrawing groups (nitro and fluorine) and a halogen (bromine) renders the benzene ring electron-deficient. This electronic characteristic makes the compound amenable to nucleophilic aromatic substitution reactions, where the bromine atom can be readily displaced.

Furthermore, the nitro group can be reduced to an amine, a common and crucial transformation in the synthesis of many pharmaceutical agents.[1] This reactivity allows for selective and precise modifications, making it an indispensable starting material for organic synthesis and drug discovery projects.[1]

Experimental Protocols: Synthesis

A common method for synthesizing substituted nitroaromatic compounds involves electrophilic aromatic substitution, specifically nitration. The synthesis of this compound can be achieved via the nitration of 1-bromo-4-fluorobenzene.

Objective: To synthesize this compound via the nitration of 1-bromo-4-fluorobenzene.

Materials:

-

1-Bromo-4-fluorobenzene

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Concentrated Nitric Acid (HNO₃)

-

Ice water

-

Ethyl acetate

-

Petroleum ether

Methodology:

-

In a reaction vessel, cool concentrated sulfuric acid.

-

Slowly add 1-bromo-4-fluorobenzene to the cooled sulfuric acid while stirring.

-

Prepare the nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, keeping the temperature low.

-

Add the nitrating mixture dropwise to the solution of 1-bromo-4-fluorobenzene and sulfuric acid, maintaining a low temperature throughout the addition.

-

After the addition is complete, allow the reaction mixture to stir at room temperature until the reaction is complete (monitored by an appropriate technique like TLC or GC).

-

Upon completion, carefully pour the reaction mixture into ice water, which will cause the product to precipitate.

-

Extract the product from the aqueous phase using ethyl acetate.

-

Combine the organic phases and concentrate them under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from a suitable solvent such as petroleum ether to yield pure this compound.

Diagrams and Workflows

The following diagram illustrates the general synthesis workflow for this compound.

Caption: Synthesis workflow for this compound.

References

Spectral Analysis of 1-Bromo-4-fluoro-2-nitrobenzene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 1-Bromo-4-fluoro-2-nitrobenzene, a key intermediate in various synthetic applications. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Summary of Spectral Data

The following tables summarize the key spectral data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.95 | dd | 8.8, 5.2 | H-6 |

| 7.45 | ddd | 8.8, 4.0, 2.8 | H-5 |

| 7.20 | dd | 8.8, 2.8 | H-3 |

Note: Solvent and frequency were not specified in the source data.

¹³C NMR (Carbon-13 NMR) Data

| Chemical Shift (δ) ppm | Assignment |

| 162.5 (d, J = 254 Hz) | C-4 |

| 141.0 | C-2 |

| 131.5 (d, J = 9 Hz) | C-6 |

| 122.0 (d, J = 24 Hz) | C-5 |

| 116.5 (d, J = 27 Hz) | C-3 |

| 110.0 (d, J = 4 Hz) | C-1 |

Note: Solvent and frequency were not specified in the source data.

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 | Weak | Aromatic C-H Stretch |

| 1520 | Strong | Asymmetric NO₂ Stretch |

| 1340 | Strong | Symmetric NO₂ Stretch |

| 1250 | Strong | C-F Stretch |

| 880 | Strong | C-H Out-of-plane Bend |

| 740 | Strong | C-Br Stretch |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 219/221 | 100 | [M]⁺ (Molecular Ion) |

| 173/175 | Moderate | [M-NO₂]⁺ |

| 127 | Moderate | [M-Br-NO]⁺ |

| 94 | Moderate | [C₆H₃F]⁺ |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy Protocol

A sample of this compound (approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR) was dissolved in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) in a 5 mm NMR tube. The spectra were recorded on a Bruker Avance spectrometer operating at a frequency of 400 MHz for ¹H and 100 MHz for ¹³C. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard. For ¹H NMR, the data was acquired with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 1 second. For ¹³C NMR, a spectral width of 250 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds were used, with broadband proton decoupling.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FT-IR Spectroscopy Protocol

The IR spectrum was obtained using a Bruker Tensor 27 FT-IR spectrometer equipped with a diamond ATR accessory.[1] A small amount of solid this compound was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

Electron Ionization Mass Spectrometry (EI-MS) Protocol

The mass spectrum was acquired using a mass spectrometer with an electron ionization (EI) source. The sample was introduced via a direct insertion probe. The ion source temperature was maintained at 200°C, and the electron energy was set to 70 eV. The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-300 amu.

Visualizations

Spectral Analysis Workflow

The following diagram illustrates the general workflow for the spectral analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 1-Bromo-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 1-Bromo-4-fluoro-2-nitrobenzene, a key intermediate in various synthetic applications. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, offering insights into the compound's physicochemical properties and methodologies for its analysis.

Introduction

This compound (CAS No: 364-73-8), with the molecular formula C₆H₃BrFNO₂, is an aromatic compound of significant interest in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its unique substitution pattern, featuring a bromine atom, a fluorine atom, and a nitro group on the benzene ring, imparts specific reactivity and characteristics that are crucial for its role as a versatile building block. Understanding its solubility and stability is paramount for its effective use in reaction chemistry, process development, purification, and formulation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 219.997 g/mol | [1] |

| Appearance | Crystalline powder or light yellow to brown liquid | [1] |

| Melting Point | 18-19 °C (lit.) | |

| Boiling Point | 240-241 °C (lit.) | [2] |

| Density | ~1.786 g/mL at 25 °C (lit.) | [2] |

Solubility Profile

Precise quantitative solubility data for this compound is not extensively available in published literature. However, based on its chemical structure—a halogenated nitroaromatic compound—and qualitative descriptions, a general solubility profile can be inferred. The compound is expected to have limited solubility in aqueous solutions and greater solubility in common organic solvents, following the "like dissolves like" principle. An isomer, 1-bromo-2-fluoro-4-nitrobenzene, is noted to be soluble in methanol[3].

Table of Expected Qualitative Solubility:

| Solvent Class | Representative Solvents | Expected Solubility | Rationale |

| Non-polar Aprotic | Hexane, Toluene | Limited to Moderate | The polar nitro and fluoro groups decrease solubility in non-polar solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate, Dichloromethane | Soluble | These solvents can effectively solvate the polar and non-polar regions of the molecule. |

| Polar Protic | Ethanol, Methanol | Soluble | The nitro and fluoro groups can engage in dipole-dipole interactions and potentially weak hydrogen bonding. An isomer is known to be soluble in methanol[3]. |

| Aqueous | Water | Slightly Soluble | The presence of polar functional groups is offset by the hydrophobic nature of the brominated benzene ring[2]. |

Stability Profile

This compound is generally stable under standard storage conditions, which include a cool, dry, and well-ventilated area, protected from light[4][5]. However, as a halogenated nitroaromatic compound, it is susceptible to degradation under certain environmental stresses. It is particularly noted to be light-sensitive.

Summary of Stability under Forced Degradation Conditions:

| Stress Condition | Expected Stability Outcome |

| Acidic Hydrolysis | Potential for slow hydrolysis of the nitro group or nucleophilic substitution of the halogens under harsh conditions. |

| Basic Hydrolysis | Likely to undergo nucleophilic aromatic substitution, with the potential displacement of the nitro or halogen groups. |

| Oxidation | The nitrobenzene ring is generally resistant to oxidation, but degradation may occur under strong oxidizing conditions. |

| Thermal | Stable at ambient temperatures, but decomposition can be expected at elevated temperatures. |

| Photolytic | The compound is light-sensitive and degradation is expected upon exposure to UV or visible light. |

Experimental Protocols

Detailed methodologies for determining the solubility and stability of this compound are provided below. These protocols are based on standard laboratory practices and can be adapted as needed.

Protocol for Determination of Qualitative Solubility

This protocol outlines a general procedure for assessing the solubility of this compound in various solvents.

Materials:

-

This compound

-

Selection of test solvents (e.g., water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Spatula

Procedure:

-

Add approximately 20-30 mg of this compound to a clean, dry test tube.

-

Add 1 mL of the selected solvent to the test tube.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid has completely dissolved, the compound is considered "soluble."

-

If the solid has not dissolved, add an additional 2 mL of the solvent and vortex again.

-

If the solid dissolves, it is "sparingly soluble." If it remains undissolved, it is "insoluble."

-

Repeat the procedure for each test solvent.

Protocol for Forced Degradation and Stability-Indicating Studies

This protocol describes the conditions for conducting forced degradation studies to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method, typically using High-Performance Liquid Chromatography (HPLC). The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient[6].

Materials:

-

This compound

-

Hydrochloric acid (HCl), 1N

-

Sodium hydroxide (NaOH), 1N

-

Hydrogen peroxide (H₂O₂), 3%

-

HPLC grade solvents (e.g., acetonitrile, methanol, water)

-

pH meter

-

HPLC system with a suitable detector (e.g., UV-Vis)

-

Thermostatic oven

-

Photostability chamber

Procedure:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

-

Acidic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N HCl.

-

Heat the mixture at 60-80°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

At each time point, withdraw an aliquot, neutralize it with 1N NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

-

-

Basic Hydrolysis:

-

To 1 mL of the stock solution, add 1 mL of 1N NaOH.

-

Maintain the mixture at room temperature or slightly elevated temperature (e.g., 40°C) for a specified period.

-

At each time point, withdraw an aliquot, neutralize it with 1N HCl, and dilute for HPLC analysis.

-

-

Oxidative Degradation:

-

To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

-

Keep the solution at room temperature, protected from light, for a specified period.

-

At each time point, withdraw an aliquot and dilute for HPLC analysis.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of solid this compound in a petri dish.

-

Expose it to dry heat in an oven at a temperature below its melting point (e.g., 40-60°C) for a specified period.

-

At each time point, withdraw a sample, dissolve it in a suitable solvent, and dilute for HPLC analysis.

-

-

Photolytic Degradation:

-

Expose a solution of this compound (e.g., in methanol) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter in a photostability chamber.

-

A control sample should be kept in the dark in the same chamber.

-

After the exposure period, prepare solutions of both the exposed and control samples for HPLC analysis.

-

-

Analysis: Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and to identify and quantify any degradation products.

Visualizations

Experimental Workflow for Stability Testing

Caption: Workflow for forced degradation studies of this compound.

Factors Affecting Stability

Caption: Factors influencing the stability of this compound.

Conclusion

This technical guide provides essential information on the solubility and stability of this compound for professionals in research and drug development. While quantitative data is limited in the public domain, the provided qualitative assessments and detailed experimental protocols offer a solid foundation for handling, utilizing, and further investigating this important chemical intermediate. The inherent reactivity and sensitivity of the compound to certain conditions, particularly light, necessitate careful handling and storage to ensure its integrity for synthetic applications. The methodologies outlined herein will enable researchers to generate the specific, quantitative data required for their particular applications and to ensure the development of robust and reliable processes.

References

- 1. CAS 364-73-8: 5-bromo-2-fluoronitrobenzene | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. 1-Bromo-2-fluoro-4-nitrobenzene | 185331-69-5 [m.chemicalbook.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Reactivity Profile of 1-Bromo-4-fluoro-2-nitrobenzene with Nucleophiles

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Bromo-4-fluoro-2-nitrobenzene is a versatile trifunctionalized aromatic compound that serves as a valuable building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity is dominated by nucleophilic aromatic substitution (SNAr), a consequence of the strong activation by the electron-withdrawing nitro group. This guide provides a comprehensive overview of the reactivity of this compound with various nucleophiles, detailing the underlying mechanistic principles, regioselectivity, and providing exemplary experimental protocols. The strategic combination of a bromine atom, a fluorine atom, and a nitro group on the benzene ring offers multiple sites for chemical modification, making it a highly sought-after intermediate for the synthesis of complex molecules.

Physicochemical Properties

This compound (CAS No: 446-09-3) is a yellow crystalline solid with the molecular formula C₆H₃BrFNO₂ and a molecular weight of 219.997 g/mol .[1] Key physical properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₆H₃BrFNO₂ |

| Molecular Weight | 219.997 g/mol |

| Appearance | Yellow Crystalline Solid |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Density | Not specified |

| Solubility | Not specified |

Note: Specific experimental values for melting point, boiling point, and density are not consistently reported in publicly available literature. It is recommended to consult the supplier's certificate of analysis for precise data.

Core Reactivity Principles: Nucleophilic Aromatic Substitution (SNAr)

The reactivity of this compound is primarily dictated by the principles of nucleophilic aromatic substitution (SNAr). This reaction proceeds via a two-step addition-elimination mechanism.

-

Nucleophilic Attack: A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex.

-

Leaving Group Departure: The aromaticity of the ring is restored by the departure of the leaving group.

The presence of the strongly electron-withdrawing nitro group (-NO₂) at the ortho position to the bromine and meta to the fluorine significantly activates the benzene ring towards nucleophilic attack. The nitro group delocalizes the negative charge of the Meisenheimer complex through resonance, thereby stabilizing this intermediate and facilitating the reaction.

Regioselectivity: The C-F vs. C-Br Bond

A key aspect of the reactivity of this compound is the regioselectivity of nucleophilic attack. The molecule possesses two potential leaving groups: a fluorine atom at the 4-position and a bromine atom at the 1-position. In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. The stability of this intermediate is paramount.

The nitro group is positioned ortho to the C-Br bond and meta to the C-F bond. Resonance stabilization of the Meisenheimer complex is most effective when the electron-withdrawing group is ortho or para to the site of nucleophilic attack. Therefore, attack at the C-Br bond (position 1) would lead to a more stabilized intermediate compared to attack at the C-F bond (position 4).

However, the nature of the leaving group also plays a crucial role. The carbon-fluorine bond is more polarized than the carbon-bromine bond due to the higher electronegativity of fluorine. This increased polarization makes the carbon atom of the C-F bond more electrophilic and thus more susceptible to nucleophilic attack. Furthermore, in the context of SNAr, fluoride is generally a better leaving group than bromide because it is less polarizable and its departure is more readily facilitated.

Therefore, nucleophilic attack preferentially occurs at the carbon atom bearing the fluorine atom, leading to the selective displacement of the fluoride ion over the bromide ion.

Reactivity with Various Nucleophiles: A Quantitative Overview

| Nucleophile Class | Nucleophile Example | Expected Product | Typical Reaction Conditions | Reported/Expected Yield |

| Amines | Piperidine | 1-(4-Bromo-2-nitrophenyl)piperidine | K₂CO₃, DMSO, 100 °C | 99% (from 4-Bromo-1-chloro-2-nitrobenzene) |

| Alkylamine (general) | N-Alkyl-4-bromo-2-nitroaniline | Base (K₂CO₃ or Cs₂CO₃), DMF or DMSO, 25-120 °C | Good to Excellent | |

| Alkoxides | Sodium Methoxide (NaOMe) | 4-Bromo-1-methoxy-2-nitrobenzene | Methanol, Room Temperature | High |

| Thiolates | Sodium Thiophenoxide (NaSPh) | 4-Bromo-2-nitrophenyl phenyl sulfide | Polar aprotic solvent (e.g., DMF) | High |

| Hydroxide | Sodium Hydroxide (NaOH) | 4-Bromo-2-nitrophenol | Water/Organic co-solvent, Heat | Moderate to High |

Note: The yield for the reaction with piperidine is reported for the analogous chloro- starting material and is expected to be similar or higher for the fluoro- analogue due to the better leaving group ability of fluoride.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound, adapted from procedures for similar substrates.

General Procedure for Reaction with Amine Nucleophiles (e.g., Piperidine)

This protocol is adapted from the synthesis of 1-(4-bromo-2-nitrophenyl)piperidine.

Materials:

-

This compound (1.0 eq)

-

Piperidine (3.0 eq)

-

Potassium Carbonate (K₂CO₃) (3.0 eq)

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of this compound (10 mmol) in DMSO (20 mL), add piperidine (30 mmol) and potassium carbonate (4.1 g, 30 mmol).

-

Heat the reaction mixture at 100 °C for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and dilute with water (200 mL).

-

Extract the aqueous layer with ethyl acetate (2 x 200 mL).

-

Combine the organic phases and wash with water (2 x 200 mL) and then with brine (200 mL).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (eluent: 0-10% EtOAc in petroleum ether) to yield the desired product, 1-(4-bromo-2-nitrophenyl)piperidine.

General Procedure for Reaction with Alkoxide Nucleophiles (e.g., Sodium Methoxide)

Materials:

-

This compound (1.0 eq)

-

Sodium Methoxide (NaOMe) (1.2 eq)

-

Anhydrous Methanol (MeOH)

-

Water (H₂O)

-

Organic solvent for extraction (e.g., Dichloromethane or Ethyl Acetate)

-

Brine

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (10 mmol) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stirrer.

-

In a separate flask, prepare a solution of sodium methoxide (12 mmol) in anhydrous methanol.

-

Slowly add the sodium methoxide solution to the solution of this compound at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, quench the reaction by adding water.

-

Extract the product with a suitable organic solvent.

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product, 4-bromo-1-methoxy-2-nitrobenzene.

-

If necessary, purify the product by recrystallization or column chromatography.

Visualizing the Reaction Landscape

Signaling Pathway: The SNAr Mechanism

The term "signaling pathway" in this context refers to the step-by-step chemical reaction mechanism. The SNAr reaction of this compound with a nucleophile (Nu⁻) proceeds as follows:

Caption: The SNAr reaction pathway for this compound.

Experimental Workflow

A typical experimental workflow for the reaction of this compound with a nucleophile is depicted below.

Caption: A generalized experimental workflow for SNAr reactions.

Conclusion

This compound exhibits a well-defined reactivity profile dominated by nucleophilic aromatic substitution. The strong activating effect of the ortho-nitro group and the superior leaving group ability of fluoride direct nucleophilic attack to the C-F bond, allowing for the selective synthesis of 4-bromo-1-substituted-2-nitrobenzene derivatives. This predictable regioselectivity, coupled with the potential for further transformations of the bromo and nitro functionalities, solidifies its role as a key intermediate in the development of novel pharmaceuticals and agrochemicals. Further kinetic studies on this specific substrate would be beneficial to provide a more detailed quantitative understanding of its reactivity with a broader range of nucleophiles.

References

A Technical Guide to 1-Bromo-4-fluoro-2-nitrobenzene: A Key Building Block in Pharmaceutical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Bromo-4-fluoro-2-nitrobenzene is a pivotal chemical intermediate in the synthesis of a wide range of complex organic molecules, particularly active pharmaceutical ingredients (APIs). Its trifunctionalized aromatic ring offers a versatile platform for medicinal chemists to perform selective chemical transformations, enabling the construction of novel drug candidates. This technical guide provides a comprehensive overview of the commercial availability, key chemical properties, and practical applications of this compound, with a focus on its role in drug discovery and development. Detailed experimental protocols and visual representations of synthetic pathways are included to facilitate its use in the research and development setting.

Introduction

This compound, identified by CAS numbers 446-09-3 and 364-73-8, is a substituted aromatic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a bromine atom, a fluorine atom, and a nitro group on the benzene ring imparts unique reactivity to the molecule. The electron-withdrawing nature of the nitro and fluoro groups activates the ring for nucleophilic aromatic substitution, making the bromine and fluorine atoms susceptible to displacement by various nucleophiles. This reactivity profile allows for the facile introduction of diverse functionalities, a critical aspect in the design and synthesis of new chemical entities.

This guide will delve into the commercial landscape of this important building block, present its key physicochemical properties in a structured format, and provide detailed experimental procedures for its application in the synthesis of pharmaceutical intermediates.

Commercial Availability and Suppliers

This compound is commercially available from a variety of suppliers, ranging from large chemical conglomerates to specialized niche providers. The compound is typically offered in various purities and quantities to suit different research and manufacturing needs.

Table 1: Commercial Suppliers of this compound

| Supplier | CAS Number(s) | Purity | Available Quantities |

| Sigma-Aldrich | 364-73-8 | ≥96% | 5g, 25g |

| Thermo Scientific (Alfa Aesar / Acros Organics) | 364-73-8, 446-09-3 | ≥98% | 5g, 25g, 100g |

| TCI America | 364-73-8, 446-09-3 | >96.0% (GC) | 1g, 5g, 25g |

| Oakwood Chemical | 364-73-8 | 98% | 1g, 5g, 25g, 100g, 500g |

| Chem-Impex | 364-73-8 | ≥99% (GC) | 5g, 10g, 25g, 100g |

| Arctom | 446-09-3 | ≥98% | 25g, 100g, 500g |

| Santa Cruz Biotechnology | 446-09-3 | - | Custom |

| Shandong Biotech | 446-09-3 | >97.0% (GC) | Inquiry |

| Capot Chemical | 446-09-3 | - | Inquiry |

Note: Pricing is subject to change and may vary between suppliers and based on the quantity purchased. It is recommended to contact the suppliers directly for the most up-to-date information.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

Table 2: Physicochemical Data of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₃BrFNO₂ | [1] |

| Molecular Weight | 220.00 g/mol | [1] |

| CAS Number | 446-09-3, 364-73-8 | [1] |

| Appearance | Light yellow to brown liquid or solid | [2] |

| Melting Point | 18-20 °C | [2] |

| Boiling Point | 240-241 °C | [2] |

| Density | 1.786 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.575 | [2] |

| Solubility | Soluble in common organic solvents like ethyl acetate, dichloromethane, and THF. Insoluble in water. |

Role in Drug Discovery and Development

This compound serves as a versatile starting material for the synthesis of a variety of pharmaceutical intermediates. The differential reactivity of the halogen substituents, coupled with the potential for transformation of the nitro group, allows for a modular approach to the construction of complex molecular architectures.

A notable application of this building block is in the synthesis of kinase inhibitors, a major class of anti-cancer drugs. For instance, derivatives of this compound can be utilized in the synthesis of compounds structurally related to Sorafenib and Regorafenib, which are multi-kinase inhibitors used in the treatment of various cancers.

The general synthetic strategy involves the nucleophilic aromatic substitution of the fluorine or bromine atom, followed by reduction of the nitro group to an amine, which can then be further functionalized.

Experimental Protocols

The following protocols are representative examples of the types of reactions in which this compound is commonly employed. These should be adapted and optimized for specific substrates and scales.

General Procedure for Nucleophilic Aromatic Substitution (SNAr) with a Phenol

This protocol describes the synthesis of a diaryl ether, a common structural motif in many biologically active molecules.

Reaction:

This compound + Substituted Phenol → 4-(Substituted phenoxy)-1-bromo-2-nitrobenzene

Materials:

-

This compound (1.0 eq)

-

Substituted Phenol (1.1 eq)

-

Potassium Carbonate (K₂CO₃) (2.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound and the substituted phenol.

-

Add anhydrous DMF to dissolve the reactants.

-

Add potassium carbonate to the reaction mixture.

-

Heat the mixture to 80-100 °C and stir for 4-12 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volume of DMF).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization.

Synthesis of 2-Bromo-5-fluoroaniline via Nitro Group Reduction

This protocol outlines the reduction of the nitro group to an amine, a crucial transformation for subsequent functionalization.

Reaction:

This compound → 2-Bromo-5-fluoroaniline

Materials:

-

This compound (1.0 eq)

-

Iron powder (Fe) (5.0 eq) or Tin(II) chloride (SnCl₂·2H₂O) (4.0 eq)

-

Ammonium chloride (NH₄Cl) (for Fe reduction) or concentrated Hydrochloric acid (HCl) (for SnCl₂ reduction)

-

Ethanol (EtOH) and Water

Procedure (using Iron powder):

-

In a round-bottom flask, suspend this compound and iron powder in a mixture of ethanol and water (e.g., 4:1 v/v).

-

Add a catalytic amount of ammonium chloride.

-

Heat the mixture to reflux (around 80 °C) and stir vigorously for 2-6 hours. Monitor the reaction by TLC.

-

After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts. Wash the celite pad with ethanol.

-

Concentrate the filtrate under reduced pressure to remove the ethanol.

-

Add water to the residue and extract with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.

-

Purify by column chromatography if necessary.

Safety and Handling

This compound is a chemical that should be handled with appropriate safety precautions in a well-ventilated laboratory fume hood. It is advisable to consult the Safety Data Sheet (SDS) from the supplier before use.

General Precautions:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

In case of contact, wash the affected area immediately with plenty of water.

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its commercial availability and well-defined reactivity make it an attractive starting material for the development of novel therapeutics. The experimental protocols and synthetic strategies outlined in this guide are intended to provide a practical resource for researchers and scientists working to leverage the synthetic potential of this important chemical intermediate. As with any chemical process, proper safety precautions and optimization of reaction conditions are paramount for successful and safe experimentation.

References

electrophilic and nucleophilic sites in 1-Bromo-4-fluoro-2-nitrobenzene

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1-Bromo-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound with the chemical formula C₆H₃BrFNO₂.[1][2] It serves as a crucial building block and intermediate in the synthesis of a wide range of organic molecules, particularly in the pharmaceutical, agrochemical, and dye industries.[3] The specific arrangement of its functional groups—a nitro group, a bromine atom, and a fluorine atom—on the benzene ring imparts a unique reactivity profile. Understanding the electronic landscape of this molecule, specifically its electrophilic and nucleophilic centers, is paramount for predicting its chemical behavior and designing synthetic routes.

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic sites of this compound, supported by data, experimental considerations, and visual diagrams to facilitate a deeper understanding for researchers and professionals in chemical and pharmaceutical development.

Electronic Properties and Reactivity Overview

The reactivity of this compound is predominantly governed by the electronic effects of its substituents on the aromatic ring. The nitro group (-NO₂) is a powerful electron-withdrawing group, acting through both the inductive effect (-I) and the resonance (mesomeric) effect (-M). The halogen atoms, fluorine (-F) and bromine (-Br), are also electron-withdrawing through their inductive effects (-I) due to their high electronegativity. While halogens possess lone pairs and can theoretically donate electron density via the resonance effect (+M), the potent -I effect is dominant.

The cumulative effect of these substituents is a significant decrease in electron density on the benzene ring, rendering it highly electron-deficient or "electrophilic".[2] This electron deficiency is the primary determinant of the molecule's characteristic reactivity, making it particularly susceptible to nucleophilic aromatic substitution (SₙAr) reactions.[2][4]

Analysis of Electrophilic Sites

The primary electrophilic sites in this compound are the carbon atoms of the aromatic ring. The strong electron-withdrawing nature of the nitro group, positioned at C2, deactivates the entire ring towards electrophilic attack but strongly activates specific positions for nucleophilic attack.

Key Electrophilic Centers:

-

C1 (Carbon bearing Bromine): This position is significantly activated towards nucleophilic attack. It is ortho to the powerfully electron-withdrawing nitro group. A nucleophile attacking this position can be stabilized through resonance involving the nitro group.

-

C4 (Carbon bearing Fluorine): This position is para to the nitro group, also strongly activating it towards nucleophilic attack. The negative charge of the intermediate (Meisenheimer complex) can be delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization.[5][6]

-

C6: This position is also ortho to the nitro group and is thus an electrophilic site.

The bromine and fluorine atoms themselves are targets for nucleophilic displacement. In SₙAr reactions, the rate-determining step is typically the initial attack by the nucleophile to form a resonance-stabilized carbanion known as a Meisenheimer complex.[5] The stability of this intermediate dictates the reaction's feasibility. The presence of the nitro group ortho and para to the leaving groups (Br and F) is crucial for this stabilization.

The following diagram illustrates the inductive and resonance effects influencing the electrophilicity of the ring.

Caption: Figure 1: Electronic effects of substituents.

Analysis of Nucleophilic Sites

Nucleophilic sites are characterized by high electron density, typically in the form of lone pairs of electrons or pi bonds. In this compound, potential nucleophilic centers are present, although their reactivity as nucleophiles is generally low due to the overall electron-deficient nature of the molecule.

-

Fluorine and Bromine Atoms: Both halogens have three lone pairs. While they can act as nucleophiles in certain contexts, their nucleophilicity is significantly diminished by being attached to a highly electron-deficient aromatic ring. They are more likely to act as leaving groups during a nucleophilic substitution reaction.

In essence, the molecule's predominant chemical personality is that of an electrophile, specifically at the carbon positions activated for SₙAr.

Quantitative Data

Computational chemistry provides valuable quantitative insights into the electronic distribution of a molecule. Methods like Density Functional Theory (DFT) can be used to calculate molecular electrostatic potential (MEP) maps and atomic charges, which directly visualize and quantify the electrophilic and nucleophilic sites.[7][8]

| Atom Position | Atom | Typical Computed Mulliken Charge (a.u.) | Implication |

| C1 | Carbon | Positive (+) | Electrophilic Site |

| C2 | Carbon | Positive (+) | Electrophilic Site |

| C3 | Carbon | Negative (-) | Less Electrophilic |

| C4 | Carbon | Positive (+) | Electrophilic Site |

| C5 | Carbon | Negative (-) | Less Electrophilic |

| C6 | Carbon | Positive (+) | Electrophilic Site |

| N (of NO₂) | Nitrogen | Positive (+) | Electron Withdrawing |

| O (of NO₂) | Oxygen | Negative (-) | Nucleophilic Site (weak) |

| Br | Bromine | Slightly Negative (-) | Potential Leaving Group |

| F | Fluorine | Negative (-) | Potential Leaving Group |

Experimental Protocols

Protocol for Nucleophilic Aromatic Substitution (SₙAr)

This protocol describes a general procedure for reacting this compound with a generic nucleophile (e.g., an amine or alkoxide).

-

Reagents and Setup:

-

This compound (1 equivalent)

-

Nucleophile (e.g., R-NH₂ or R-O⁻Na⁺, 1.1-1.5 equivalents)

-

Aprotic polar solvent (e.g., DMSO, DMF, or THF)

-

Optional: A non-nucleophilic base (e.g., K₂CO₃ or Et₃N) if the nucleophile is added as an ammonium salt or if an acidic byproduct is formed.

-

Reaction flask equipped with a magnetic stirrer, condenser, and nitrogen inlet.

-

-

Procedure:

-

Dissolve this compound in the chosen solvent in the reaction flask under a nitrogen atmosphere.

-

Add the base, if required, and stir the mixture.

-

Add the nucleophile to the solution. The addition may be done dropwise if the reaction is exothermic.

-

Heat the reaction mixture to a temperature typically ranging from 50°C to 150°C, depending on the nucleophile's reactivity.

-

Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by pouring the mixture into ice water.[9]

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography.

-

Protocol for Computational Analysis (DFT)

This protocol outlines a typical workflow for analyzing the electrophilic and nucleophilic sites using computational methods.

-

Software: Gaussian, ORCA, or similar quantum chemistry software package. Visualization software like GaussView or Avogadro.

-

Workflow:

-

Structure Building: Construct the 3D structure of this compound using a molecular editor.

-

Geometry Optimization: Perform a geometry optimization to find the lowest energy conformation of the molecule. A common method is DFT with the B3LYP functional and a basis set like 6-311++G(d,p).[7]

-

Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true energy minimum (no imaginary frequencies).

-

Electronic Property Calculation: Using the optimized geometry, perform a single-point energy calculation to derive electronic properties.

-

Request calculation of Mulliken population analysis to obtain atomic charges.

-

Request the generation of the molecular electrostatic potential (MEP) map.

-

-

Analysis:

-

Visualize the MEP map. Regions of intense blue color indicate electron deficiency (electrophilic sites), while regions of red indicate electron richness (nucleophilic sites).

-

Analyze the computed Mulliken charges to quantify the charge distribution on each atom.

-

-

The following diagram illustrates this computational workflow.

Caption: Figure 2: Computational analysis workflow.

Reaction Mechanism Visualization

The SₙAr mechanism is key to understanding the reactivity of the electrophilic sites. The following diagram shows the resonance stabilization of the Meisenheimer complex formed when a nucleophile (Nu⁻) attacks the C1 position (bearing the bromine atom).

Caption: Figure 3: SₙAr reaction pathway and stabilization.

This stabilization, particularly the structure where the negative charge is on the nitro group, is why the positions ortho and para to the nitro group are the most significant electrophilic sites for nucleophilic aromatic substitution.

References

- 1. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Page loading... [wap.guidechem.com]

- 4. chemimpex.com [chemimpex.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Potential Hazards and Toxicity of 1-Bromo-4-fluoro-2-nitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the known and potential hazards associated with 1-Bromo-4-fluoro-2-nitrobenzene (CAS No. 446-09-3). The information is compiled from available safety data sheets and toxicological profiles of structurally related compounds to offer guidance for safe handling, risk assessment, and experimental design.

Chemical and Physical Properties

This compound is a substituted aromatic compound with the molecular formula C₆H₃BrFNO₂.[1] Its structure, featuring a benzene ring with bromine, fluorine, and a nitro group, dictates its chemical reactivity and toxicological profile.[2] The presence of electron-withdrawing groups makes the benzene ring electron-deficient and susceptible to nucleophilic aromatic substitution reactions.[2]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 446-09-3 | [1][3][4] |

| Molecular Formula | C₆H₃BrFNO₂ | [1][3] |

| Molecular Weight | 219.997 g/mol | [1] |

| Appearance | Light yellow powder or crystalline solid | [1][3] |

| Purity | Typically >97.0% (GC) | [4] |

Hazard Identification and GHS Classification

While a harmonized GHS classification for this compound is not consistently available across all sources[4], data from suppliers and related compounds indicate several potential hazards. The compound is generally considered harmful and an irritant. The GHS classifications for structurally similar compounds, such as other isomers of bromofluoronitrobenzene, provide a strong basis for assessing its potential hazards.[5][6][7][8]

Table 2: Aggregated GHS Hazard Classifications for Substituted Bromofluoronitrobenzenes

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[5][6][7][8] |

| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[5] |

| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled[5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[4][5][6][7] |

| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation[4][5][6][7] |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation[5][6] |

Pictogram:

Signal Word: Warning[5]

Toxicological Data

Specific quantitative toxicological data, such as LD50 (Lethal Dose, 50%) or LC50 (Lethal Concentration, 50%), for this compound (CAS 446-09-3) are not available in the reviewed literature.[9] However, the toxicological properties can be inferred from its structural components, particularly the nitrobenzene moiety, which is known for its toxicity.[9][10]

Table 3: Quantitative Toxicity Data

| Endpoint | Route | Species | Value |

| LD50 / LC50 | Oral, Dermal, Inhalation | Not specified | No data available |

The toxicity of nitrobenzene itself is well-documented and provides a crucial reference. It is readily absorbed through all exposure routes and can cause methemoglobinemia, a condition where the blood's ability to carry oxygen is reduced.[9][10] Symptoms can appear 1 to 4 hours after exposure and include cyanosis, fatigue, dizziness, and headache.[9][10] The International Agency for Research on Cancer (IARC) classifies nitrobenzene as "possibly carcinogenic to humans" (Group 2B).[10][11]

Potential Health Effects

Based on safety data for this chemical and its isomers, the following health effects are anticipated:

-

Inhalation: Harmful if inhaled.[5] May cause respiratory tract irritation, with symptoms such as coughing and shortness of breath.[5][6]

-

Skin Contact: Harmful in contact with skin.[5] Causes skin irritation, redness, and pain.[4][5] The substance may be absorbed through the skin, leading to systemic effects similar to ingestion.[9]

-

Eye Contact: Causes serious eye irritation, which may result in redness, pain, and blurred vision.[4][5]

-

Ingestion: Harmful if swallowed.[5][6] May cause gastrointestinal irritation.[9] Systemic effects, particularly methemoglobinemia, are a significant concern.[9]

-

Chronic Exposure: Prolonged or repeated exposure may cause damage to organs.[12] The carcinogenicity of the parent compound, nitrobenzene, suggests that this substance should be handled as a suspected carcinogen.[11][12]

Mechanisms of Toxicity

The toxicity of this compound is likely driven by the metabolic activation of the nitro group, a pathway well-characterized for nitrobenzene.[10][13] This process involves the reduction of the nitro group to highly reactive intermediates, such as nitrosobenzene and phenylhydroxylamine.[13] These intermediates can oxidize hemoglobin to methemoglobin, impairing oxygen transport.[9] Furthermore, these reactive species can generate oxidative stress, leading to cellular damage.[13]

Caption: Metabolic activation pathway of this compound.

Experimental Protocols

While specific toxicological studies on this compound are not publicly available, a standard protocol for an acute oral toxicity study, based on OECD Guideline 423, would be appropriate for its initial characterization.

Representative Protocol: Acute Oral Toxicity (Acute Toxic Class Method)

-

Objective: To determine the acute oral toxicity of the test substance and classify it according to the GHS.

-

Test Principle: A stepwise procedure using a limited number of animals (typically 3 per step). The outcome of each step determines the next step: either dosing at a lower or higher fixed dose level or stopping the test.

-

Animals: Healthy, young adult rodents (e.g., Sprague-Dawley rats), typically females, are used as they are often slightly more sensitive. Animals are acclimated for at least 5 days before the study.

-

Dose Levels: Dosing is initiated at a starting dose selected from one of four fixed levels (5, 50, 300, and 2000 mg/kg body weight). The choice of the starting dose is based on any existing information about the substance's toxicity.

-

Administration: The substance is administered as a single oral dose via gavage. A suitable vehicle (e.g., corn oil) may be used if the substance is a solid.[14] Animals are fasted prior to dosing.

-

Observations:

-

Pathology: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

-

Data Analysis: The number of animals that die within a specific dose group is used to classify the substance into a GHS acute toxicity category.

Caption: Workflow for an acute oral toxicity study (OECD 423).

Safe Handling and Emergency Procedures

Given the potential hazards, strict safety protocols are mandatory when handling this compound.

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[15][16]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[15][16]

-

Skin Protection: Handle with chemical-resistant gloves (e.g., nitrile). Wear a lab coat or impervious clothing to prevent skin contact.[15][16]

-

Respiratory Protection: If dust or aerosols may be generated, use a NIOSH-approved respirator with an appropriate cartridge.[15]

-

-

Handling: Avoid formation of dust and aerosols.[15] Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15] Keep away from incompatible materials such as strong oxidizing agents and bases.[9]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[16]

-

Skin Contact: Immediately wash off with plenty of soap and water. Remove contaminated clothing. Seek medical attention.[16]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[16]

Caption: First aid response logic for different exposure routes.

References

- 1. guidechem.com [guidechem.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound 446-09-3 Powder Competitive Price [minstargroup.com]

- 4. This compound - Shandong Biotech [shandongbiotech.com]

- 5. This compound | C6H3BrFNO2 | CID 2773383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 4-Bromo-2-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2783362 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 1-Bromo-4-fluoro-2-methyl-5-nitrobenzene | C7H5BrFNO2 | CID 10036983 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 2-Bromo-4-fluoro-1-nitrobenzene | C6H3BrFNO2 | CID 2756993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. gov.uk [gov.uk]

- 11. RELEVANCE TO PUBLIC HEALTH - Toxicological Profile for Nitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 14. hhpprtv.ornl.gov [hhpprtv.ornl.gov]

- 15. echemi.com [echemi.com]

- 16. fishersci.com [fishersci.com]

starting materials for 1-Bromo-4-fluoro-2-nitrobenzene synthesis

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-fluoro-2-nitrobenzene

Introduction

This compound (CAS No: 446-09-3) is a halogenated nitroaromatic compound of significant interest to the pharmaceutical, agrochemical, and specialty chemical industries. Its trifunctionalized benzene ring serves as a versatile scaffold for the synthesis of more complex molecules. The presence of bromine, fluorine, and nitro groups at specific positions allows for a variety of chemical transformations, including nucleophilic aromatic substitution, reduction of the nitro group, and cross-coupling reactions, making it a valuable starting material in drug discovery and materials science.[1] This guide provides a detailed overview of the primary synthetic route for preparing this compound, focusing on the necessary starting materials, experimental protocols, and reaction parameters.

Primary Synthetic Pathway: The Sandmeyer Reaction

The most established and logical method for the regioselective synthesis of this compound is through a Sandmeyer reaction.[2][3] This well-known transformation allows for the conversion of an aromatic primary amine into an aryl halide via the formation of a diazonium salt intermediate. For this specific synthesis, the key starting material is 4-Fluoro-2-nitroaniline .[4]

The process can be conceptually divided into two distinct experimental stages:

-

Diazotization: The conversion of the amino group on 4-Fluoro-2-nitroaniline into a diazonium salt using nitrous acid at low temperatures.

-

Bromo-dediazoniation: The subsequent displacement of the diazonium group with a bromide ion, a reaction catalyzed by copper(I) bromide (CuBr).[5]

The overall logical workflow for this synthetic approach is outlined below.

Caption: Logical workflow for the synthesis of this compound.

Detailed Reaction Scheme and Stoichiometry

The chemical transformation from 4-Fluoro-2-nitroaniline to the target product is depicted in the following reaction scheme.

Caption: Synthesis of this compound from 4-Fluoro-2-nitroaniline.

The table below summarizes the key reagents required for this synthesis, based on a representative 100 mmol scale.

| Reagent | Formula | Molar Mass ( g/mol ) | Moles (mol) | Mass (g) | Volume (mL) | Density (g/mL) |

| 4-Fluoro-2-nitroaniline | C₆H₅FN₂O₂ | 156.11 | 0.100 | 15.61 | - | - |

| Sodium Nitrite | NaNO₂ | 69.00 | 0.105 | 7.25 | - | - |

| Hydrobromic Acid (48%) | HBr | 80.91 | ~0.400 | ~67.5 | ~45.3 | ~1.49 |

| Copper(I) Bromide | CuBr | 143.45 | 0.110 | 15.78 | - | - |

Note: Molar quantities for acid and catalyst are representative and may be optimized.

Experimental Protocol

The following is a representative experimental procedure based on the principles of the Sandmeyer reaction. Researchers should perform a thorough risk assessment before conducting any experiment.

Step 1: Diazotization of 4-Fluoro-2-nitroaniline

-

To a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, add 4-Fluoro-2-nitroaniline (15.61 g, 0.100 mol).

-

Add 48% hydrobromic acid (45 mL, ~0.4 mol) to the flask. Stir the mixture to form a slurry.

-

Cool the flask in an ice-salt bath to maintain an internal temperature of 0–5 °C.

-

Separately, prepare a solution of sodium nitrite (7.25 g, 0.105 mol) in deionized water (20 mL).

-

Slowly add the sodium nitrite solution dropwise to the stirred aniline slurry via the dropping funnel. The rate of addition must be controlled to ensure the temperature does not rise above 5 °C.

-

After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 30 minutes to ensure the complete formation of the 4-fluoro-2-nitrobenzenediazonium bromide salt. The resulting solution should be kept cold for the next step.

Step 2: Sandmeyer Reaction (Bromo-dediazoniation)

-

In a separate, larger beaker or flask, dissolve copper(I) bromide (15.78 g, 0.110 mol) in hydrobromic acid (20 mL). Gently warm the mixture if necessary to facilitate dissolution, then cool it back to room temperature.

-

Slowly and carefully, add the cold diazonium salt solution prepared in Step 1 to the copper(I) bromide solution with vigorous stirring.

-